molecular formula C26H40N2O2S B8589335 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-

1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-

Cat. No.: B8589335
M. Wt: 444.7 g/mol
InChI Key: MDNCTLPREGRJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- is a complex organic compound that features a pyrrole ring substituted with a cyclohexylmethyl group, a 3,5-di-tert-butylphenyl group, and a sulfonamide group

Preparation Methods

The synthesis of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of Substituents: The cyclohexylmethyl group and the 3,5-di-tert-butylphenyl group can be introduced through Friedel-Crafts alkylation reactions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonamide derivatives with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The compound’s bulky substituents can also influence its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- can be compared with other sulfonamide derivatives, such as:

    N-(3,5-di-tert-butylphenyl)-2-methyl-1H-pyrrole-3-sulfonamide: This compound lacks the cyclohexylmethyl group, which may affect its binding affinity and selectivity.

    1-(Cyclohexylmethyl)-5-phenyl-2-methyl-1H-pyrrole-3-sulfonamide: This compound lacks the tert-butyl groups, which may influence its steric interactions and reactivity.

The uniqueness of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- lies in its combination of bulky substituents and functional groups, which can impart specific properties and reactivity patterns.

Properties

Molecular Formula

C26H40N2O2S

Molecular Weight

444.7 g/mol

IUPAC Name

1-(cyclohexylmethyl)-5-(3,5-ditert-butylphenyl)-2-methylpyrrole-3-sulfonamide

InChI

InChI=1S/C26H40N2O2S/c1-18-24(31(27,29)30)16-23(28(18)17-19-11-9-8-10-12-19)20-13-21(25(2,3)4)15-22(14-20)26(5,6)7/h13-16,19H,8-12,17H2,1-7H3,(H2,27,29,30)

InChI Key

MDNCTLPREGRJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1CC2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)S(=O)(=O)N

Origin of Product

United States

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